molecular formula C13H21N5 B1419706 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine CAS No. 1204296-32-1

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Cat. No. B1419706
M. Wt: 247.34 g/mol
InChI Key: OWEMOAFNBCGPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a compound with the CAS Number: 1204296-32-1 . It has a molecular weight of 247.34 . The IUPAC name for this compound is 4-(1-piperazinyl)-6-(1-piperidinyl)pyrimidine . This compound has gained significant attention in the field of scientific research due to its properties and potential applications.


Molecular Structure Analysis

The InChI code for “4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is 1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a solid compound . It has a molecular weight of 247.34 .

Scientific Research Applications

1. Antipsychotic Potential

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine derivatives have shown potential as antipsychotic agents. A study by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, including those with 4-(2-pyrimidinyl)piperazine, displayed potential as antipsychotic drugs with varying potency and selectivity based on the amine fragment attached (Raviña et al., 2000).

2. Broad Spectrum Protein Kinase Inhibitor

The compound CTx-0294885, a piperazinyl analogue, was synthesized using a hybrid flow and microwave approach, demonstrating its role as a broad spectrum protein kinase inhibitor. This methodology offers enhanced yields and atom economy, highlighting its significance in the synthesis of such inhibitors (Russell et al., 2015).

3. Potential in Treating Type 2 Diabetes

PF-00734200, a compound containing the 4-(pyrimidin-2-yl)piperazin-1-yl moiety, was investigated for its role as a dipeptidyl peptidase IV inhibitor, indicating its potential in treating type 2 diabetes. The study encompassed the metabolism, excretion, and pharmacokinetics of this compound in rats, dogs, and humans (Sharma et al., 2012).

4. Anti-Proliferative Activities

Compounds with substituted pyrimidine-piperazine conjugates were synthesized and evaluated for their anti-proliferative activities against human breast cancer and kidney cells. These studies provide insights into the structure-activity relationship and potential therapeutic applications (Parveen et al., 2017).

5. Androgen Receptor Downregulator

A study focused on developing androgen receptor downregulators for prostate cancer treatment identified a piperazin-1-yl compound, AZD3514, as a promising clinical candidate. This compound's synthesis addressed previous issues with physical properties and selectivity, leading to its evaluation in clinical trials (Bradbury et al., 2013).

6. 5-HT7 Receptor Antagonists

Piperazin-1-yl substituted unfused heterobiaryls, including compounds with 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, were synthesized and studied as ligands for 5-HT7 receptors. These studies helped to understand the structural features affecting binding affinity, providing insights into therapeutic potential for neurological disorders (Strekowski et al., 2016).

properties

IUPAC Name

4-piperazin-1-yl-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEMOAFNBCGPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.